5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Overview
Description
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a brominated heterocyclic aromatic organic compound It is a derivative of pyrrolopyridine, featuring a bromine atom at the 5-position and a carboxylic acid group at the 3-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrrolo[3,2-b]pyridine as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the pyrrolopyridine ring, usually in the presence of a catalyst such as iron(III) bromide (FeBr3).
Carboxylation: The carboxylation step introduces the carboxylic acid group, often using reagents like carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient separation and purification techniques to achieve high yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve replacing the bromine atom with other functional groups, using nucleophiles like sodium azide (NaN3) for azide substitution.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.
Reduction: LiAlH4, in anhydrous ether.
Substitution: NaN3, in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Azides, halides, or other nucleophiles.
Mechanism of Action
Target of Action
Similar compounds have been used as antagonists to treat or prevent disorders in which corticotropin-releasing hormone receptor 1 (crhr1) and/or corticotropin-releasing hormone receptor 2 (crhr2) are involved .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, possibly crhr1 and/or crhr2, to exert its effects .
Result of Action
Similar compounds have shown anti-inflammatory and analgesic activities .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and signaling pathways. Medicine: Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom and carboxylic acid group.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but different position of the bromine atom.
3-Carboxy-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom.
Uniqueness: The presence of both the bromine atom and the carboxylic acid group in 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid provides unique chemical reactivity and potential for diverse applications compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCALKTCNNPFHHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694649 | |
Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-46-3 | |
Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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